2-Dodecylphenol
Overview
Description
2-Dodecylphenol is an organic compound belonging to the alkylphenol family. It is characterized by a phenol group attached to a dodecyl chain. This compound is known for its surfactant properties and is used in various industrial applications, including the production of detergents, lubricants, and emulsifiers .
Mechanism of Action
Target of Action
2-Dodecylphenol, like other phenolic compounds, is known to interact with proteins, altering their structure and properties
Mode of Action
Phenolic compounds, including this compound, can form complexes with proteins via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can lead to conformational changes in the protein, resulting in the folding or unfolding of the protein molecules
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways. They are produced under various biotic and abiotic stresses and play key roles in alleviating these stresses . Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants . .
Result of Action
The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the resulting changes. For phenolic compounds, these effects can include alterations in protein structure and properties . .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For instance, the primary hazard of Dodecylphenol is the threat to the environment, and immediate steps should be taken to limit its spread to the environment . .
Biochemical Analysis
Biochemical Properties
The exact role of 2-Dodecylphenol in biochemical reactions is not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been suggested that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied . Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Dodecylphenol is typically synthesized through the alkylation of phenol with dodecene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or cation exchange resins. The reaction conditions often involve temperatures ranging from 100°C to 150°C and pressures of 1-5 atmospheres .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phenol and dodecene are fed into a reactor containing the acidic catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecylbenzoquinone.
Reduction: Reduction reactions can convert it into dodecylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation
Major Products:
Oxidation: Dodecylbenzoquinone.
Reduction: Dodecylcyclohexanol.
Substitution: Products vary based on the substituent introduced
Scientific Research Applications
2-Dodecylphenol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of various compounds and in catalysis.
Biology: Studied for its effects on cell membranes due to its surfactant properties.
Medicine: Investigated for potential antimicrobial properties.
Industry: Utilized in the production of detergents, lubricants, and emulsifiers
Comparison with Similar Compounds
- Nonylphenol
- Octylphenol
- Butylphenol
- Heptylphenol
Comparison: 2-Dodecylphenol is unique due to its longer alkyl chain, which enhances its hydrophobic properties compared to shorter-chain alkylphenols like nonylphenol and octylphenol. This makes it more effective as a surfactant and in applications requiring strong hydrophobic interactions .
Properties
IUPAC Name |
2-dodecylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEJMVLDXAUOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
Record name | DODECYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274042 | |
Record name | 2-Dodecylphenol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID00274042 | |
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Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored liquid with a phenolic odor. (USCG, 1999) Dodecylphenol is considered a marine pollutant by the US Department Of Transportation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater., Liquid, Straw-colored liquid with phenolic odor; [Hawley] | |
Record name | DODECYL PHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/24045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, dodecyl- | |
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Record name | Dodecylphenol | |
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Boiling Point |
310 to 335 °F at 760 mmHg (USCG, 1999) | |
Record name | DODECYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
325 °F (USCG, 1999) | |
Record name | DODECYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.94 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | DODECYL PHENOL | |
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Vapor Pressure |
0.0000023 [mmHg] | |
Record name | Dodecylphenol | |
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CAS No. |
27193-86-8, 5284-29-7 | |
Record name | DODECYL PHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/24045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Dodecylphenol | |
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Record name | Phenol, dodecyl- | |
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Record name | 2-Dodecylphenol | |
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Record name | Dodecylphenol | |
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Record name | 2-Dodecylphenol | |
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Record name | 2-DODECYLPHENOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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